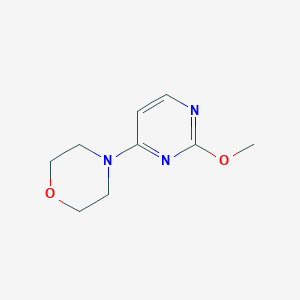

2-Methoxy-4-morpholinopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxypyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-13-9-10-3-2-8(11-9)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWWOPITKPJAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274910 | |

| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400644-32-7 | |

| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties of 2 Methoxy 4 Morpholinopyrimidine

The synthesis of 2-Methoxy-4-morpholinopyrimidine is not extensively detailed in publicly available literature as a standalone procedure. However, based on common organic synthesis methodologies and the preparation of analogous compounds, a likely synthetic route can be proposed.

A plausible method involves a two-step process starting from a readily available dichloropyrimidine. The first step would be the selective substitution of one chlorine atom with a morpholine (B109124) group. The second step would involve the substitution of the remaining chlorine atom with a methoxy (B1213986) group, likely by reaction with sodium methoxide (B1231860). google.comchegg.comchegg.comrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O₂ | researchgate.net |

| Molecular Weight | 195.22 g/mol | researchgate.net |

Note: Further experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

Chemical Transformations and Reactivity of 2 Methoxy 4 Morpholinopyrimidine Derivatives

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine core of 2-methoxy-4-morpholinopyrimidine is the primary site for a variety of chemical transformations, including nucleophilic substitutions, alkylations, and cross-coupling reactions. The electron-withdrawing nature of the nitrogen atoms in the ring makes it susceptible to reactions that introduce further functionalization.

Nucleophilic substitution is a fundamental reaction for modifying the pyrimidine scaffold. In the synthesis of related morpholinopyrimidine derivatives, a common strategy involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by a nucleophile. For instance, the synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives proceeds via the reaction of a chlorinated pyrimidine precursor with morpholine (B109124). nih.govmdpi.com This highlights the general reactivity of chloro-substituted pyrimidines towards nucleophiles like morpholine.

Similarly, the preparation of certain pyrimidine-morpholine hybrids involves reacting a benzylated pyrimidine intermediate with morpholine in a basic medium, where morpholine acts as the nucleophile to displace a suitable leaving group on the pyrimidine ring. nih.govfrontiersin.org The reaction of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one with various amine nucleophiles, including morpholine, further demonstrates the susceptibility of the pyrimidine ring to nucleophilic attack, allowing for the generation of highly functionalized pyrimidine derivatives. thieme-connect.de

Research on 2-methoxy-1,4-naphthoquinone (B1202248) has shown that nitrogen nucleophiles can readily displace the methoxy (B1213986) group. scielo.br This suggests that the methoxy group at the C2 position of this compound could potentially be substituted by strong nucleophiles under specific conditions, although the morpholino group at C4 would also influence the ring's reactivity.

Table 1: Examples of Nucleophilic Substitution on Pyrimidine Derivatives

Alkylation at the nitrogen atoms of the pyrimidine ring is another possible transformation, although it is less common for fully substituted pyrimidines like this compound where the ring nitrogens are already part of the aromatic system. However, in related pyrimidine systems, such as uracil (B121893) derivatives, alkylation on the ring nitrogen is a key synthetic step. For example, various benzyl (B1604629) bromides are reacted with 3-methyl-6-chlorouracil to produce benzylated pyrimidine intermediates. nih.govfrontiersin.org This type of reaction typically occurs at a deprotonated nitrogen atom within the pyrimidine ring. For this compound, direct alkylation on the ring nitrogens would lead to the formation of a charged pyrimidinium salt.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to pyrimidine derivatives. mdpi.com These reactions typically involve the coupling of a halogenated or boronic acid-substituted pyrimidine with a suitable coupling partner.

For instance, 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid have been synthesized and used in Suzuki cross-coupling reactions with various heteroaryl halides to produce bi- and poly-heteroaryl systems. worktribe.com This demonstrates the utility of boronic acid-functionalized pyrimidines in building complex molecules. In another example, a 4-bromophenyl group attached to a pyrimidine ring serves as a reactive handle for further structural modifications via coupling reactions. nih.gov

While this compound itself does not have a typical leaving group for cross-coupling, derivatization to introduce a halogen or a boronic acid moiety at an available position on the pyrimidine ring would enable its participation in such reactions. The development of biocatalytic oxidative cross-coupling reactions using enzymes like cytochrome P450s also presents a potential avenue for the functionalization of pyrimidine rings through C-H activation, although this is an emerging area. nih.gov

Table 2: Examples of Cross-Coupling Reactions with Pyrimidine Derivatives

| Pyrimidine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| 5-Pyrimidylboronic acid | Heteroaryl halides | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | Heteroarylpyrimidines | worktribe.com |

| 4,6-Dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | Not specified | 4,6-Bis(2-methoxy-5-pyridyl)pyrimidine | worktribe.com |

| 4-(4-Bromophenyl)-substituted pyrimidine | Not specified | Not specified | Suzuki coupled product | nih.gov |

| Phenolic substrates (coumarins) | Non-equivalent phenolic substrates | Cytochrome P450 KtnC | Biaryl compounds | nih.gov |

Reactivity of the Morpholine Moiety

The morpholine ring in this compound possesses its own distinct reactivity, primarily centered around the nitrogen atom.

The nitrogen atom of the morpholine ring is nucleophilic due to the presence of a lone pair of electrons. This nucleophilicity is fundamental to the synthesis of many morpholinopyrimidine derivatives, where morpholine itself acts as a nucleophile to attack an electrophilic carbon on a pyrimidine precursor. nih.govnih.govfrontiersin.orgthieme-connect.de

While the morpholine nitrogen in the final this compound structure is bonded to the pyrimidine ring, its lone pair can still participate in reactions. For example, it can be protonated in the presence of acid. Its ability to act as a nucleophile in further reactions would depend on the reaction conditions and the electrophile, as the bond to the electron-deficient pyrimidine ring reduces its basicity and nucleophilicity compared to free morpholine. frontiersin.org

Reductive amination is a powerful method for forming C-N bonds. In the context of morpholine derivatives, this reaction can be used to synthesize N-substituted morpholines. A notable example is the synthesis of substituted morpholino nucleoside derivatives starting from ribonucleosides. nih.gov This process involves the oxidation of a ribonucleoside to a dialdehyde, which then undergoes reductive amination in situ with an amine. nih.gov

While this example involves the formation of the morpholine ring itself, the principle of reductive amination can be applied more broadly. For this compound, while the morpholine nitrogen is already tertiary, other parts of the molecule could potentially be modified to introduce an aldehyde or ketone, which could then react with an external amine via reductive amination. However, direct involvement of the existing morpholine moiety in a typical reductive amination as the amine component is not feasible as it is a secondary amine within a ring and already N-substituted.

Hydrolysis of the Morpholine Ring

The morpholine ring, a saturated heterocycle, is generally stable. However, under specific conditions, it can undergo hydrolysis. The stability of the morpholine moiety in this compound derivatives is crucial for their biological activity and further synthetic applications. While direct hydrolysis of the morpholine ring in this specific compound is not extensively documented in the provided literature, the general principles of amine hydrolysis can be considered. Acid-catalyzed hydrolysis would likely involve protonation of the morpholine nitrogen, followed by nucleophilic attack of water. The stability of the C-N bond within the morpholine ring and its attachment to the pyrimidine ring makes this a challenging transformation.

In the synthesis of related morpholinopyrimidine derivatives, the focus is often on transformations at other positions of the pyrimidine ring, leaving the morpholine ring intact. For instance, in the synthesis of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives, the morpholine ring remains stable throughout a multi-step synthesis involving reactions with piperazine (B1678402) and various aldehydes. nih.govresearchgate.net This suggests a high degree of stability under the applied basic and reflux conditions.

Monitoring the hydrolysis of related organophosphate compounds, such as paraoxon, is often achieved spectrophotometrically by tracking the formation of a chromogenic product. mdpi.com A similar approach could theoretically be employed to study the potential slow hydrolysis of the morpholine ring under forced conditions, although no such studies were found in the provided results.

Transformations Involving the Methoxy Group

The 2-methoxy group on the pyrimidine ring is a key site for nucleophilic substitution reactions. The electron-withdrawing nature of the pyrimidine ring activates the C2 position for attack by various nucleophiles. nih.gov

Nucleophilic substitution of the methoxy group can be achieved with a range of nucleophiles. Although the methoxy group is generally a poorer leaving group than a halogen, its substitution is feasible, especially with strong nucleophiles or under forcing conditions. The reaction of 2-chloropyrimidine (B141910) with sodium methoxide (B1231860) is a common method for synthesizing 2-methoxypyrimidine, demonstrating the reversibility of this type of substitution. ontosight.ai

In a related study, the treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide resulted in the displacement of the methylthio group to form methyl 2,4-dimethoxypyrimidine-5-carboxylate, highlighting the lability of substituents at the 2- and 4-positions of the pyrimidine ring to strong nucleophiles like methoxide. rsc.org This suggests that the methoxy group in this compound could potentially be displaced by other nucleophiles.

Furthermore, studies on the reactions of chlorpyrifos-methyl (B1668853) with sulfur nucleophiles have shown that nucleophilic substitution occurs at the carbon atom of a methoxy group, leading to demethylation. nih.gov This indicates that the methyl group of the methoxy substituent can also be a site of nucleophilic attack.

The general mechanism for nucleophilic substitution at an sp2-hybridized carbon, such as C2 of the pyrimidine ring, is a bimolecular nucleophilic substitution (SN2) type reaction. libretexts.orglibretexts.orgsavemyexams.com The reaction rate is dependent on the concentration of both the pyrimidine substrate and the incoming nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions on Pyrimidine Derivatives

| Substrate | Nucleophile | Product | Reaction Conditions | Reference |

| 2-Chloropyrimidine | Sodium methoxide | 2-Methoxypyrimidine | Methanol | ontosight.ai |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide (excess) | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | Not specified | rsc.org |

| Chlorpyrifos-methyl | Bisulfide (HS⁻) | Desmethyl chlorpyrifos-methyl | Aqueous solution, pH 5-9 | nih.gov |

Cyclization and Further Heterocyclic Ring Formation

The this compound scaffold is a valuable starting material for the synthesis of fused heterocyclic systems. The reactivity of the pyrimidine ring and its substituents allows for the construction of additional rings, leading to compounds with potentially enhanced biological activities. derpharmachemica.comnih.gov

One common strategy involves the transformation of the substituents on the pyrimidine ring into functionalities that can participate in cyclization reactions. For example, the methoxy group can be replaced by a hydrazine (B178648) moiety through reaction with hydrazine hydrate. The resulting 4-hydrazinylpyrimidine (B2547379) derivative is a key intermediate for the synthesis of various fused pyrimidines. nih.gov

The reaction of this hydrazinyl intermediate with various electrophiles can lead to the formation of fused five- or six-membered rings. For instance, reaction with ethyl cyanoacetate (B8463686) can yield a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, while reaction with ethyl acetoacetate (B1235776) can furnish a different pyrazole-fused system. nih.gov The condensation with acetyl acetone (B3395972) can also lead to the formation of a pyrazolo[1,5-a]pyrimidine. nih.gov

The synthesis of fused heterocycles like furopyridines and pyrrolo-pyridines often involves the construction of a new ring onto a pre-existing heterocyclic core. ias.ac.in Similarly, various fused pyrimidines such as triazolopyrimidines and tetrazolopyrimidines can be synthesized from appropriately substituted pyrimidine precursors. researchgate.net

Table 2: Examples of Cyclization Reactions to Form Fused Pyrimidines

| Starting Pyrimidine Derivative | Reagent | Fused Heterocyclic Product | Reference |

| 4-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile | Ethyl cyanoacetate | Pyrazolo[1,5-a]pyrimidine derivative | nih.gov |

| 4-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile | Ethyl acetoacetate | Pyrazolopyrimidine derivative | nih.gov |

| 4-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile | Acetyl acetone | Pyrazolo[1,5-a]pyrimidine derivative | nih.gov |

| Substituted 4-chloropyrimidines | Ethanolamine | Imidazo[1,2-c]pyrimidines | derpharmachemica.com |

Redox Reactions and their Implications

The redox behavior of this compound derivatives is an important aspect of their chemical reactivity and has implications for their biological activity, such as antioxidant properties. nih.gov

Reduction:

The pyrimidine ring can undergo reduction under specific conditions. A study on the reduction of pyrimidine derivatives with lithium aluminum hydride (LiAlH₄) showed that 2-methoxypyrimidine-5-carboxamide is reduced to 2-methoxy-1,6-dihydropyrimidine-5-carbonitrile as the main product. researchgate.netresearchgate.net This indicates that the pyrimidine ring itself is susceptible to reduction, leading to a dihydropyrimidine (B8664642) derivative. The nature and position of substituents on the pyrimidine ring can significantly affect the outcome of the reduction. researchgate.netresearchgate.net

Oxidation:

The oxidation of the pyrimidine ring, particularly N-oxidation, is another possible transformation. While specific studies on the oxidation of this compound were not found, the N-oxidation of pyridines using hydrogen peroxide in the presence of maleic anhydride (B1165640) derivatives as catalysts has been reported. rsc.org A similar approach could potentially be applied to pyrimidine derivatives. The nitrogen atoms in the pyrimidine ring are potential sites for oxidation, which could lead to N-oxides with altered chemical and biological properties.

The antioxidant properties of some pyrimidine derivatives have been investigated, suggesting their involvement in redox processes. Certain pyrimidine derivatives have been shown to reduce reactive oxygen species (ROS) levels in inflammatory models. nih.gov This antioxidant activity is likely related to the ability of the pyrimidine scaffold to donate electrons and scavenge free radicals.

Table 3: Redox Reactions of Pyrimidine Derivatives

| Reaction Type | Substrate | Reagent | Product | Reference |

| Reduction | 2-Methoxypyrimidine-5-carboxamide | LiAlH₄ | 2-Methoxy-1,6-dihydropyrimidine-5-carbonitrile | researchgate.netresearchgate.net |

| Oxidation | Pyridine | H₂O₂ / Maleic anhydride derivatives | Pyridine-N-oxide | rsc.org |

Computational and Theoretical Investigations of 2 Methoxy 4 Morpholinopyrimidine Analogues

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a ligand, such as a 2-methoxy-4-morpholinopyrimidine analogue, and a protein's binding site.

Prediction of Ligand-Protein Binding Modes and Binding Affinities

Molecular docking studies have been successfully employed to predict how this compound analogues bind to various protein targets and to estimate the strength of these interactions, often expressed as binding energy. For instance, in studies involving dihydropyrimidine (B8664642) scaffolds, molecular docking was used to predict the binding modes and affinities against the lipoxygenase enzyme, revealing high affinities for the synthesized compounds. nih.gov The docking scores for these compounds, which are indicative of binding affinity, ranged from promising to highly favorable. nih.gov

Similarly, docking studies on 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) revealed strong binding affinities, with binding free energies below -10.0 kcal/mol. scispace.com These computational predictions were instrumental in identifying the most potent anti-inflammatory agents among the synthesized series. scispace.comresearchgate.net In another study, the binding energy of 4-formyl-2-methoxyphenyl-4-chlorobenzoate with the COX-2 receptor was calculated to be -8.18 kcal/mol, suggesting a better potential activity compared to its precursor, vanillin. fip.org

The accuracy of docking protocols is often validated by redocking a known co-crystallized ligand into the protein's active site. A common criterion for a successful docking is a root-mean-square deviation (RMSD) of less than 2.0 Å between the predicted and the experimental binding pose.

| Compound/Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) | iNOS & COX-2 | < -10.0 |

| 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) | iNOS & COX-2 | < -10.0 |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | -8.18 |

Identification of Key Interacting Amino Acid Residues and Binding Site Characteristics

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that are key for the interaction with the ligand. These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For example, docking studies of 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (compound V4) with iNOS revealed hydrogen bonding with Arg375 and hydrophobic interactions with Ala276, Ser256, and Gln257. scispace.com The same compound formed hydrogen bonds with His226 and Asp375, and had hydrophobic interactions with Gln374 in the active site of COX-2. scispace.com

Another analogue, 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (compound V8), was predicted to form hydrogen bonds with Glu488 and halogen bonds with Trp254 in iNOS, along with hydrophobic interactions with Asn348, Pro489, and Tyr485. scispace.com In its interaction with COX-2, this compound showed hydrogen bonding with Cys47, halogen bonding with His133, and hydrophobic interactions with Pro154, Ala156, and Pro153. scispace.com A pi-pi stacking interaction was also observed between the phenyl ring of the compound and Tyr136. scispace.com

These detailed interaction maps are invaluable for understanding the molecular basis of the observed biological activity and for guiding the rational design of new analogues with improved affinity and selectivity.

| Compound | Target Protein | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) | iNOS | Arg375, Ala276, Ser256, Gln257 | Hydrogen Bonding, Hydrophobic |

| COX-2 | His226, Asp375, Gln374 | Hydrogen Bonding, Hydrophobic | |

| 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) | iNOS | Glu488, Trp254, Asn348, Pro489, Tyr485 | Hydrogen Bonding, Halogen Bonding, Hydrophobic |

| COX-2 | Cys47, His133, Pro154, Ala156, Pro153, Tyr136 | Hydrogen Bonding, Halogen Bonding, Hydrophobic, Pi-Pi Stacking |

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability of the complex and the nature of the binding interactions.

Analysis of Ligand-Receptor Complex Stability and Conformational Changes

MD simulations are used to assess the stability of the ligand-receptor complex by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD suggests that the ligand remains well-accommodated within the binding site and that the protein structure is not significantly perturbed by the binding event. nih.gov

These simulations can also reveal conformational changes in both the ligand and the protein upon binding. Such changes can be crucial for the biological function and can be difficult to predict from static docking poses alone. MD simulations have been used to study the binding mode of various inhibitors, including those with a pyrimidine (B1678525) core, providing insights into the stability of the complex. nih.gov

Investigation of Dynamic Binding Interactions

MD simulations allow for the analysis of how binding interactions evolve over time. Hydrogen bonds and hydrophobic contacts that are predicted in docking can be monitored throughout the simulation to determine their persistence. This provides a more rigorous evaluation of the key interactions that stabilize the complex. For instance, MD simulations can help understand the dynamic behavior of a ligand within the binding pocket and how it adapts to the flexible nature of the protein. scispace.com This dynamic view is essential for a comprehensive understanding of the molecular recognition process.

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. These methods can be used to calculate various molecular properties that are relevant to biological activity.

For a this compound analogue, 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate, DFT calculations using the B3LYP and B3PW91 methods were performed to optimize the molecular geometry. epstem.net These calculations also enabled the prediction of 1H-NMR and 13C-NMR chemical shifts, which showed good correlation with experimental values. epstem.net

Furthermore, quantum chemical calculations can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. epstem.netnih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Other calculated properties include dipole moments, Mulliken charges, and molecular electrostatic potential (MEP), which provides insights into the charge distribution and potential sites for electrophilic and nucleophilic attack. epstem.net

| Property | Method | Calculated Value |

|---|---|---|

| Correlation Coefficient (R²) for ¹³C-NMR | B3LYP (DMSO) | 0.9951 |

| B3PW91 (DMSO) | 0.9955 | |

| Correlation Coefficient (R²) for ¹H-NMR | B3LYP (DMSO) | 0.8702 |

| B3PW91 (DMSO) | 0.8674 |

Electronic Structure Elucidation and Reactivity Descriptors (e.g., DFT Analysis)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. africanjournalofbiomedicalresearch.com While specific DFT analysis reports for this compound are not prevalent in the literature, the methodology has been extensively applied to analogous pyrimidine and morpholine-containing structures to understand their reactivity and stability. researchgate.netbohrium.comnih.govwjarr.com

DFT calculations allow for the optimization of a molecule's geometry and the determination of its electronic properties. wjarr.com Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. wjarr.com A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron to a higher energy state. wjarr.com For instance, a study on certain pyrimidine derivatives found that their lower energy gaps (3.63 eV to 3.88 eV) compared to ibuprofen (B1674241) (6.03 eV) indicated greater chemical reactivity. wjarr.com

Other reactivity descriptors derived from DFT include:

Chemical Hardness (η) and Softness (σ): Hardness is a measure of resistance to a change in electron distribution, with lower values indicating higher reactivity. Softness is the reciprocal of hardness. wjarr.com

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. wjarr.com

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to study charge transfer and intermolecular interactions. africanjournalofbiomedicalresearch.com These computational approaches are invaluable for predicting how analogues of this compound might interact with biological targets. africanjournalofbiomedicalresearch.comnih.gov

In Silico Pharmacokinetic and Drug-Likeness Prediction

In silico tools are crucial for the early-stage assessment of a compound's potential as a drug, predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This pre-screening helps to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. sifisheriessciences.comtandfonline.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The ADME profile of a drug candidate determines its journey through the body. Computational models predict these properties based on the molecule's structure. sifisheriessciences.com For pyrimidine and morpholine (B109124) derivatives, several key ADME parameters are typically evaluated:

Absorption: This refers to how well a drug is absorbed into the bloodstream, typically from the gastrointestinal tract for orally administered drugs. It is often predicted by examining permeability through cell models like Caco-2 and Madin-Darby canine kidney (MDCK) cells. frontiersin.org High intestinal absorption is a desirable trait.

Distribution: This describes how a drug spreads throughout the body's tissues and fluids. A critical factor is the ability to cross the blood-brain barrier (BBB), which is essential for drugs targeting the central nervous system but undesirable for others. P-glycoprotein (P-gp), an efflux pump, plays a major role in limiting drug distribution to certain tissues, and predicting whether a compound is a P-gp substrate is important. frontiersin.org

Metabolism: This involves the chemical modification of the drug by the body, primarily by the Cytochrome P450 (CYP) family of enzymes. In silico models predict whether a compound is likely to be a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which is vital for anticipating drug-drug interactions.

Excretion: This is the removal of the drug and its metabolites from the body.

The following table presents a sample of predicted ADME properties for a representative morpholinopyrimidine analogue.

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good absorption after oral administration. |

| Caco-2 Permeability | High | Suggests high permeability across the intestinal wall. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeant | No | Indicates the compound is unlikely to cross into the brain. |

| P-glycoprotein Substrate | No | The compound is not expected to be actively pumped out of cells by P-gp. frontiersin.org |

| CYP1A2 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP2C9 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for interactions with many common drugs. |

Assessment of Bioavailability-Related Parameters

Oral bioavailability is a critical parameter that measures the fraction of an orally administered drug that reaches systemic circulation. scispace.com It is influenced by a compound's physicochemical properties. Several rule-based filters are used to predict the likelihood of good oral bioavailability.

Lipinski's Rule of Five: This is a widely used guideline to assess drug-likeness and predict oral absorption. A compound is likely to be orally bioavailable if it violates no more than one of the following rules: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. sifisheriessciences.com

Veber's Rules: These rules provide additional criteria for good oral bioavailability, stating that a compound should have ≤ 10 rotatable bonds and a polar surface area (PSA) ≤ 140 Ų. scispace.comresearchgate.net

Studies on morpholinopyrimidine derivatives have shown that they often comply with these rules, suggesting a high probability of good oral bioavailability. scispace.comresearchgate.net

The table below details key bioavailability-related parameters for a representative morpholinopyrimidine analogue.

| Parameter | Value | Lipinski/Veber Rule | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | < 500 | ≤ 500 | Yes |

| LogP (Octanol/Water Partition) | < 5 | ≤ 5 | Yes |

| H-Bond Donors | < 5 | ≤ 5 | Yes |

| H-Bond Acceptors | < 10 | ≤ 10 | Yes |

| Rotatable Bonds | < 10 | ≤ 10 | Yes |

| Polar Surface Area (Ų) | < 140 | ≤ 140 | Yes |

| Bioavailability Score | 0.55 | N/A | Indicates good probability of bioavailability. |

Influence of Substituent Nature and Position on Biological Activity

The type and placement of chemical groups attached to the core this compound scaffold play a pivotal role in modulating the biological activity of these derivatives.

The electronic properties of substituents on the pyrimidine ring significantly impact the biological activity of these compounds. Research has shown that the presence of electron-withdrawing groups can enhance the therapeutic effects of these derivatives. For instance, in a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives, compounds bearing an aromatic ring with an electron-withdrawing group demonstrated a greater ability to inhibit nitric oxide (NO) production, a key mediator in inflammation. nih.gov Specifically, the introduction of a methoxy (B1213986) group (an electron-donating group) and a fluoro group (an electron-withdrawing group) at the R position increased the inhibitory potency. nih.govscispace.com Conversely, derivatives with electron-donating groups on the aromatic ring were found to be less effective inhibitors of NO production. nih.gov

Further studies on other pyrimidine-based compounds have corroborated these findings. The addition of a trifluoromethyl group (–CF3), a strong electron-withdrawing group, to a pyrimidine-based compound led to a notable improvement in its binding affinity to matrix metalloproteinase-7, an enzyme implicated in cancer progression. scielo.brresearchgate.net This enhancement was attributed to stronger hydrogen bond interactions with key amino acid residues in the enzyme's active site. scielo.brresearchgate.net In contrast, substituents like -OC2H5 (an electron-donating group) and –COCH3 (a moderately withdrawing group) did not sufficiently alter the electronic properties of the parent compound to produce a significant cytotoxic effect. scielo.br

The strategic placement of these groups is also critical. For example, a para-methoxy group on the benzamide (B126) phenyl ring of a benzamide-isoquinoline derivative dramatically improved its selectivity for the σ2 receptor over the σ1 receptor. nih.gov This highlights that the position of a substituent can be a sensitive site for manipulating receptor subtype selectivity. nih.gov

Table 1: Effect of Electron-Withdrawing and Electron-Donating Groups on Biological Activity

| Compound/Derivative | Substituent | Electronic Effect | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivative | Fluoro group | Electron-withdrawing | Increased inhibitory potency on NO production | nih.govscispace.com |

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivative | Methoxy group | Electron-donating | Increased inhibitory potency on NO production | nih.govscispace.com |

| Pyrimidine-based compound | Trifluoromethyl group (-CF3) | Electron-withdrawing | Improved binding affinity to matrix metalloproteinase-7 | scielo.brresearchgate.net |

| Benzamide-isoquinoline derivative | para-Methoxy group | Electron-donating | Dramatically improved σ2 receptor selectivity | nih.gov |

The introduction of halogen atoms, such as fluorine, chlorine, and bromine, into the structure of this compound derivatives can significantly influence their biological activity. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.

In the context of anti-inflammatory agents, the presence of a fluoro group on the aromatic ring of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives was shown to enhance their inhibitory potency against nitric oxide (NO) production. nih.gov One of the most active compounds in this series, 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8), which contains a fluorine atom, was found to significantly reduce the expression of iNOS and COX-2, key enzymes in the inflammatory response. researchgate.netresearchgate.net

Furthermore, in a study of pyrimidine-based inhibitors of matrix metalloproteinase-7, the interaction of a halogen (fluorine) with amino acid residues Leu181 and Ala182 was crucial for the formation of hydrogen bonds, leading to improved binding affinity. scielo.br This highlights the direct role of halogen atoms in mediating interactions with the target protein.

In a series of anti-inflammatory 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives, the presence of a methoxy group was found to increase the inhibitory potency against nitric oxide (NO) production. nih.govscispace.com One of the most potent compounds identified, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4), contains a methoxy group on the phenyl ring. researchgate.netresearchgate.net This compound, along with a fluorinated analog, demonstrated a significant reduction in the expression of iNOS and COX-2 at both the mRNA and protein levels. nih.govresearchgate.net

The position of the methoxy group is also critical. Studies on other heterocyclic compounds have shown that a para-methoxy group on a benzamide phenyl ring can dramatically enhance selectivity for the σ2 receptor. nih.gov Furthermore, research on polyphenol-based antioxidant dendrimers has revealed that an increasing number of electron-donating methoxy groups leads to increased antioxidant activity. nih.gov

Table 2: Impact of Methoxy Group on Biological Activity

| Compound/Derivative | Position of Methoxy Group | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivative | On phenyl ring | Increased inhibitory potency on NO production | nih.govscispace.com |

| Benzamide-isoquinoline derivative | para-position on benzamide phenyl ring | Dramatically improved σ2 receptor selectivity | nih.gov |

| Polyphenol-based antioxidant dendrimer | Multiple methoxy groups | Increased antioxidant activity | nih.gov |

Significance of the Morpholine Moiety for Pharmacological Efficacy

The morpholine ring, a six-membered heterocycle containing both a nitrogen and an oxygen atom, is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in approved and experimental drugs. researchgate.netnih.gov Its inclusion in the this compound scaffold is not merely incidental; it significantly contributes to the pharmacological efficacy of these derivatives. researchgate.netnih.gov

The morpholine moiety can enhance a compound's potency and provide desirable drug-like properties, including improved pharmacokinetics. researchgate.netnih.gov It is often an integral component of the pharmacophore, the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. researchgate.netnih.gov In some cases, the morpholine ring itself can bestow selective affinity for a wide range of receptors. researchgate.netnih.gov

The versatility of the morpholine ring allows it to participate in various interactions with biological targets. The presence of both a hydrogen bond acceptor (the oxygen atom) and a basic nitrogen atom allows for diverse binding possibilities. taylorandfrancis.com For example, in the context of CNS-active compounds, the morpholine ring can enhance potency through molecular interactions, act as a scaffold to correctly orient other functional groups, and modulate pharmacokinetic and pharmacodynamic properties. nih.gov

Contributions of the Pyrimidine Core to Bioactivity

The pyrimidine ring, a nitrogen-containing heterocycle, is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of synthetic drugs. wjarr.com As the central core of this compound derivatives, the pyrimidine ring plays a crucial role in defining their biological activity.

The pyrimidine scaffold is considered a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

In the context of this compound derivatives with anti-inflammatory activity, the pyrimidine core serves as a key anchor for the other functional groups. researchgate.net The combination of the pyrimidine ring with a morpholine moiety has been particularly successful, leading to the development of potent inhibitors of pathways like PI3K/Akt/mTOR. researchgate.net

Elucidation of Key Pharmacophoric Features for Target Interaction

The identification of key pharmacophoric features is crucial for understanding how this compound derivatives interact with their biological targets and for designing more potent and selective compounds. A pharmacophore model defines the essential spatial arrangement of functional groups necessary for biological activity. researchgate.net

For a series of anti-inflammatory this compound derivatives, molecular docking studies have provided insights into their interaction with the active sites of iNOS and COX-2, two key enzymes in the inflammatory cascade. nih.govscispace.com These studies revealed that the compounds have a strong affinity for the active sites of these enzymes and form hydrophobic interactions with them. nih.govscispace.com

The key pharmacophoric features for these derivatives likely include:

A hydrogen bond acceptor: The nitrogen atoms in the pyrimidine ring and the oxygen atom in the morpholine moiety can act as hydrogen bond acceptors.

A hydrophobic region: The phenyl ring and other aromatic substituents contribute to hydrophobic interactions with the target protein.

Electron-withdrawing or electron-donating groups: As discussed previously, these groups can modulate the electronic properties of the molecule and influence its binding affinity.

The specific arrangement of these features is critical for optimal binding to the target. For example, in the case of pyrimidine-based inhibitors of matrix metalloproteinase-7, the formation of hydrogen bonds between a fluorine atom and specific amino acid residues was found to be essential for high binding affinity. scielo.br

Conclusion

Established Synthetic Pathways for this compound Analogues

Nucleophilic Aromatic Substitution on Halogenated Pyrimidine Ring Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyrimidines. researchgate.net This approach involves the reaction of a nucleophile with a pyrimidine ring bearing one or more halogen atoms, which act as leaving groups. The reactivity of the halogenated positions on the pyrimidine ring can be influenced by the presence of other substituents and the reaction conditions.

A direct and common method for the synthesis of 4-morpholinopyrimidine derivatives involves the reaction of morpholine with a suitable 4-chloropyrimidine (B154816) precursor. prepchem.comresearchgate.net Morpholine, a secondary amine, acts as the nucleophile, displacing the chloride at the C4 position of the pyrimidine ring. wikipedia.org The presence of the nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic attack. stackexchange.com

For instance, the synthesis of 2-methoxymethyl-4-morpholinopyrimidine has been achieved by reacting 2-methoxymethyl-4-chloropyrimidine with morpholine in tetrahydrofuran (B95107) under reflux conditions. prepchem.com This reaction proceeds to give the desired product in good yield after purification. prepchem.com Similarly, various 4-(2-chloropyrimidin-4-yl)morpholine (B184107) derivatives can be synthesized, which can then undergo further functionalization. nih.govscbt.com

Table 1: Synthesis of 2-methoxymethyl-4-morpholinopyrimidine

| Reactants | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-methoxymethyl-4-chloropyrimidine, Morpholine | Tetrahydrofuran | Reflux, 1 hour | 2-methoxymethyl-4-morpholinopyrimidine | 5.4 g |

Data sourced from PrepChem.com prepchem.com

The reaction conditions can be tailored to optimize the yield and selectivity. Factors such as the solvent, temperature, and the presence of a base can influence the outcome of the reaction.

For the synthesis of more complex polysubstituted pyrimidines, 2,4,5,6-tetrachloropyrimidine (B156064) serves as a versatile starting material. google.com The differential reactivity of the chlorine atoms at various positions allows for sequential and regioselective substitution. Typically, the chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic attack than those at the C2 and C5 positions.

This selectivity allows for the stepwise introduction of different nucleophiles. For example, reacting 2,4,5,6-tetrachloropyrimidine with a controlled amount of a nucleophile can lead to monosubstitution, primarily at the C4 or C6 position. Subsequent reactions with other nucleophiles can then be used to introduce different functional groups at the remaining positions. This strategy provides a powerful tool for creating a library of diversely substituted pyrimidine derivatives. The synthesis of 2,4,5,6-tetrachloropyrimidine itself can be achieved through the chlorination of appropriate pyrimidine precursors. google.com

Multicomponent Reaction Strategies in Pyrimidine Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound, and a boronic acid. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted amines, including those containing a pyrimidine scaffold. mdpi.com

The reaction proceeds through the formation of an iminium ion from the amine and the carbonyl component, which then reacts with the organoboronic acid. organic-chemistry.org A key advantage of the Petasis reaction is its broad substrate scope, tolerating a wide variety of amines, aldehydes, ketones, and boronic acids. nih.gov This versatility allows for the synthesis of a diverse array of substituted pyrimidine derivatives by choosing the appropriate starting materials. The reaction can often be carried out under mild conditions and does not always require an inert atmosphere. wikipedia.org

The Biginelli reaction is a classic multicomponent reaction that provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives. wikipedia.orgorganic-chemistry.org This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgnih.gov

While the direct synthesis of this compound is not a typical outcome of the Biginelli reaction, the resulting dihydropyrimidinone core can be a valuable intermediate for further derivatization. nih.govresearchgate.netnih.gov The substituents on the pyrimidine ring can be varied by changing the initial aldehyde and β-ketoester components. Subsequent chemical transformations of the dihydropyrimidine (B8664642) core can then be employed to introduce the desired methoxy and morpholino groups. The Biginelli reaction has been extensively studied and modified to improve yields and expand its scope, including the use of various catalysts and reaction conditions. organic-chemistry.org

An in-depth examination of the synthetic methodologies for this compound and its related derivatives reveals a variety of sophisticated chemical strategies. These approaches are crucial for the development of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry Applications and Biological Mechanisms of 2 Methoxy 4 Morpholinopyrimidine Derivatives

Anti-inflammatory Modulators

The morpholinopyrimidine core is a recognized pharmacophore that has been incorporated into various derivatives to explore its anti-inflammatory potential. nih.govresearchgate.net Research has focused on synthesizing and evaluating these compounds for their ability to modulate inflammatory responses, particularly in cellular models of inflammation.

A key indicator of the anti-inflammatory potential of 2-Methoxy-4-morpholinopyrimidine derivatives is their ability to inhibit the production of nitric oxide (NO), a critical signaling molecule in the inflammatory process. scispace.comrsc.org Excessive production of NO by macrophages, stimulated by agents like lipopolysaccharide (LPS), is a hallmark of inflammation. scispace.com

In studies using LPS-stimulated RAW 264.7 macrophage cells, several derivatives have demonstrated significant inhibitory effects on NO production at non-cytotoxic concentrations. scispace.comrsc.orgnih.gov Notably, two compounds, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8), were identified as particularly potent inhibitors of NO production. researchgate.netscispace.comnih.gov The research indicated that compounds with an electron-withdrawing group (such as the methoxy (B1213986) and fluoro groups in V4 and V8, respectively) on the aromatic ring showed enhanced ability to inhibit NO production. scispace.com

Table 1: Inhibition of Nitric Oxide (NO) Production by Lead Compounds

| Compound | Description | Effect on NO Production in LPS-Stimulated Macrophages |

|---|---|---|

| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | Potent inhibition at non-cytotoxic concentrations. researchgate.netscispace.comrsc.org |

| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | Potent inhibition at non-cytotoxic concentrations. researchgate.netscispace.comrsc.org |

The overproduction of NO in inflammatory conditions is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). scispace.com Concurrently, cyclooxygenase-2 (COX-2) is another key enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins. scispace.com The ability to modulate these enzymes is a crucial mechanism for anti-inflammatory agents.

Derivatives of this compound have been shown to effectively target both iNOS and COX-2. scispace.comrsc.org The most active compounds, V4 and V8, were found to have a strong affinity for the active sites of both iNOS and COX-2 in molecular docking studies, suggesting a direct inhibitory interaction. rsc.orgnih.govnih.gov

The modulatory effects of these derivatives extend to the genetic level. Research has demonstrated that the inhibition of iNOS and COX-2 activity is a result of both transcriptional and translational regulation. scispace.com In LPS-stimulated RAW 264.7 cells, treatment with compounds V4 and V8 led to a dramatic reduction in the messenger RNA (mRNA) expression of both iNOS and COX-2. scispace.comrsc.orgrsc.org

Furthermore, western blot analysis confirmed these findings at the protein level. scispace.com Treatment with compounds V4 and V8 at a concentration of 12.5 µM significantly decreased the elevated levels of iNOS and COX-2 proteins in the stimulated macrophage cells. researchgate.netscispace.com This dual action of reducing both the mRNA and the subsequent protein expression of these key inflammatory enzymes underscores the potent anti-inflammatory mechanism of these compounds. researchgate.netscispace.com

The standard and widely accepted cellular model for evaluating the in-vitro anti-inflammatory efficacy of these compounds involves the use of macrophage cell lines, such as RAW 264.7. scispace.comrsc.org These cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which mimics an inflammatory response. scispace.comnih.gov

In this model, LPS stimulation leads to a significant increase in the production of inflammatory mediators like NO and the expression of enzymes such as iNOS and COX-2. scispace.comnih.gov The efficacy of the this compound derivatives is then quantified by their ability to suppress these LPS-induced inflammatory markers. scispace.comrsc.org The cytotoxicity of the compounds is also assessed in these cells to ensure that the observed anti-inflammatory effects are not due to cell death. scispace.comrsc.org

Modulation of Key Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

Antiproliferative and Anticancer Agents

Beyond their anti-inflammatory properties, morpholinopyrimidine derivatives have shown significant promise as antiproliferative and anticancer agents. nih.gov The pyrimidine (B1678525) nucleus is a fundamental component of DNA and RNA, and its derivatives have been incorporated into numerous clinically active anticancer drugs. nih.gov The morpholinopyrimidine scaffold, in particular, has been associated with robust antiproliferative activity against a variety of cancer cell lines. nih.gov

A critical mechanism underlying the anticancer effects of these derivatives is their ability to target the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. researchgate.netnih.gov Its dysregulation and aberrant activation are frequently observed in a wide range of human cancers, including breast, colon, gastric, and ovarian cancers, making it a prime target for cancer therapy. nih.govfrontiersin.org

Several studies have focused on developing morpholinopyrimidine derivatives as potent inhibitors of this pathway. nih.govsemanticscholar.org Specifically, these compounds have been designed as dual PI3K/mTOR inhibitors, which can offer a superior therapeutic effect compared to targeting a single component of the pathway. nih.govnih.gov For instance, novel 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been synthesized and shown to have significant inhibitory activity against PI3Kα and PI3Kδ isoforms. frontiersin.org One such compound, 17p, demonstrated potent PI3Kα inhibitory activity (IC₅₀: 31.8 ± 4.1 nM) and significant antiproliferative effects against several cancer cell lines. frontiersin.org By inhibiting key regulators within the PI3K/Akt/mTOR pathway, these derivatives can effectively reduce cancer cell survival, halt the cell cycle, and induce apoptosis. nih.govsemanticscholar.org

Table 2: Anticancer Activity Profile of a Lead Morpholinopyrimidine Derivative

| Compound | Target(s) | Mechanism of Action | Notable Activity |

|---|

| 17p | PI3Kα, PI3Kδ | Inhibition of the PI3K/Akt/mTOR signaling pathway. | Potent PI3Kα inhibition (IC₅₀: 31.8 ± 4.1 nM) and significant antiproliferative activity against multiple cancer cell lines. frontiersin.org |

Targeting the PI3K/Akt/mTOR Signaling Pathway

Dual PI3K/mTOR Inhibition Strategies

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cellular processes and is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. nih.gov A key strategy in medicinal chemistry involves the design of single molecules that can simultaneously inhibit both PI3K and mTOR. This dual inhibition can prevent the feedback loop activation of AKT that sometimes occurs when only mTOR is inhibited, potentially leading to more effective and durable anti-tumor responses. mdpi.com

The morpholinopyrimidine core is a well-established pharmacophore for kinase inhibitors, with the 2-morpholine oxygen often forming a crucial hydrogen bond with the hinge region of the PI3K active site. nih.gov Building upon this scaffold, researchers have developed potent dual inhibitors by employing a hybridization approach. For instance, replacing the C4 morpholine (B109124) moiety of a known PI3K inhibitor with a sulfonyl group—a feature found in some selective mTOR inhibitors—led to the discovery of novel dual PI3K/mTOR inhibitors. nih.gov This strategy resulted in the identification of compound 26 , a 2-morpholino-pyrimidine derivative that exhibits potent, dual inhibitory activity against both class I PI3K isoforms and mTOR. nih.gov

Further development has led to hybrid drugs like CUDC-907 (Fimepinostat) , which tethers a morpholinopyrimidine moiety (the PI3K-inhibiting portion) to a hydroxamic acid group (an HDAC inhibitor). This dual-action molecule targets both the PI3K pathway and epigenetic regulators, offering a multi-pronged approach to overcoming drug resistance. nih.gov

Table 1: Dual PI3K/mTOR Inhibitory Activity of a Representative Morpholinopyrimidine Derivative

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Compound 26 | PI3Kα | 20 | nih.gov |

| PI3Kβ | 376 | nih.gov | |

| PI3Kγ | 204 | nih.gov | |

| PI3Kδ | 46 | nih.gov | |

| mTOR | 189 | nih.gov | |

| p-AKT (cellular) | 196 | nih.gov |

Selective Kinase Inhibition (e.g., PI3K Isoforms, mTOR Complexes)

While dual inhibitors offer a broad attack on the PI3K/mTOR pathway, developing selective inhibitors for specific PI3K isoforms or mTOR complexes is another critical strategy. Isoform-selective inhibitors can provide a more targeted therapy with a potentially wider therapeutic window and reduced side effects, which is particularly relevant as different PI3K isoforms have distinct roles in normal physiology and disease. mdpi.com

Using a pharmacophore-based drug design, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were developed as potent PI3K inhibitors. frontiersin.org This research led to the identification of compound 17p , which demonstrated significant inhibitory activity against PI3Kα and PI3Kδ while showing marked selectivity over other isoforms like PI3Kβ, PI3Kγ, and mTOR. frontiersin.org The design of such selective molecules often relies on exploiting subtle differences in the ATP-binding pockets of the various kinase isoforms. Molecular docking studies revealed that the position-2 morpholine group of compound 17p could form a key hydrogen bond with the residue Val851 in the PI3Kα kinase domain, contributing to its potent activity. frontiersin.org

Table 2: Selective PI3K Inhibitory Activity of a 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivative

| Compound | Target | IC₅₀ (nM) | Selectivity | Source |

|---|---|---|---|---|

| Compound 17p | PI3Kα | 31.8 ± 4.1 | - | frontiersin.org |

| PI3Kδ | 15.4 ± 1.9 | - | frontiersin.org | |

| PI3Kβ | >1000 | Significant isoform selectivity | frontiersin.org | |

| PI3Kγ | >1000 | Significant isoform selectivity | frontiersin.org | |

| mTOR | >1000 | Significant isoform selectivity | frontiersin.org |

Induction of Apoptosis and Cell Cycle Modulation

A primary consequence of inhibiting the PI3K/mTOR pathway is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cell proliferation. Numerous studies have confirmed that derivatives based on the morpholinopyrimidine scaffold exert their anticancer effects through these mechanisms. ekb.eg

For example, a series of 4-methyl-6-morpholinopyrimidine derivatives were shown to prevent cancer cell proliferation by inducing apoptosis. researchgate.net The most potent compounds, 4c and 5h , triggered cell death through the generation of reactive oxygen species (ROS), which led to a loss of mitochondrial membrane potential and subsequent activation of executioner caspases-3/7. researchgate.net

Similarly, studies on morpholinopyrimidine-5-carbonitrile derivatives revealed potent pro-apoptotic and cell cycle-modulating effects. Compound 13e was found to cause cell cycle arrest at the G2/M phase and significantly increased the population of apoptotic cells, as measured by annexin (B1180172) V staining and the activation of caspase-3. researchgate.net Other derivatives, 4e and 4f , blocked the cell cycle at the G1 phase and demonstrated an 8- to 10-fold increase in caspase-3 concentration compared to control cells. researchgate.net This ability to halt cell cycle progression and trigger apoptosis is a hallmark of effective anticancer agents derived from this scaffold.

Table 3: Apoptotic and Cell Cycle Effects of Morpholinopyrimidine Derivatives

| Derivative Class | Compound(s) | Mechanism of Action | Effect | Source |

|---|---|---|---|---|

| 4-Methyl-6-morpholinopyrimidine | 4c , 5h | ROS generation, mTOR inhibition | Induction of apoptosis, loss of mitochondrial membrane potential, caspase-3/7 activation | researchgate.net |

| Morpholinopyrimidine-5-carbonitrile | 13e | PI3K inhibition | G2/M phase cell cycle arrest, increased annexin V-positive cells, caspase-3 activation | researchgate.net |

| Morpholinopyrimidine-5-carbonitrile | 4e , 4f | Unknown | G1 phase cell cycle arrest, 8- to 10-fold increase in caspase-3 | researchgate.net |

| 2,4-Dimorpholinopyrimidine-5-carbonitrile | 17p | PI3K inhibition | Dose-dependent cytotoxicity via apoptosis | frontiersin.org |

Anti-angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov The signaling pathways targeted by morpholinopyrimidine derivatives, including PI3K, mTOR, and EGFR, are crucial regulators of angiogenesis. nih.govnih.gov Inhibition of these pathways can disrupt the production of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). researchgate.net

While direct anti-angiogenic studies on this compound derivatives are not extensively documented, the established role of the broader pyrimidine scaffold as kinase inhibitors provides a strong basis for their anti-angiogenic potential. For instance, deregulation of tyrosine kinases is directly linked to tumor neovascularization, and morpholinopyrimidine-based compounds are known to inhibit these targets. nih.gov Furthermore, research into related pyrazolo[3,4-d]pyrimidine derivatives has demonstrated direct VEGFR-2 inhibition and anti-angiogenic activity, including the reduction of endothelial cell migration. researchgate.net Given that the PI3K/mTOR pathway is a key downstream effector of VEGFR-2 signaling, it is highly plausible that potent morpholinopyrimidine-based PI3K/mTOR inhibitors interfere with and suppress tumor-associated angiogenesis.

Inhibition of Tumor Cell Invasion and Metastasis

The spread of cancer cells from a primary tumor to distant organs, known as metastasis, is the leading cause of cancer-related mortality. This process involves complex signaling cascades that control cell motility, invasion, and adhesion, many of which are governed by the PI3K/Akt/mTOR pathway. nih.govresearchgate.net

Derivatives of morpholinopyrimidine that inhibit this pathway are therefore expected to interfere with the metastatic process. The efficacy of the dual PI3K/mTOR inhibitor compound 26 in a colorectal carcinoma xenograft mouse model provides strong in vivo evidence of its ability to suppress tumor growth, a process intrinsically linked to local invasion. nih.gov Additionally, kinases like DNA-dependent protein kinase (DNA-PK), for which related morpholinopyrimidine inhibitors have been developed, have been shown to control the secretion of numerous proteins associated with metastasis, including matrix metalloproteinases (MMPs). acs.org Other studies have shown that inhibiting targets like EGFR and COX-2 with pyrimidine-based compounds is a viable strategy to counter cancer cell invasion and metastasis. nih.gov These findings collectively suggest that by potently inhibiting key oncogenic kinases, this compound derivatives hold significant promise in controlling tumor invasion and metastatic spread.

Antimicrobial and Antifungal Research

The pyrimidine ring is a core structure in numerous compounds with established biological activity, including in the antimicrobial field. However, research focusing specifically on the antimicrobial or antifungal properties of this compound derivatives is not widely represented in the available scientific literature.

Antibacterial Activity

While direct studies on the antibacterial action of this compound derivatives are limited, some research on more complex molecules incorporating this scaffold provides indirect associations. Studies on certain benzhydrylpiperazine scaffolds, which have been appended to a morpholinopyrimidine core to create anti-inflammatory agents, note that the benzhydrylpiperazine unit itself can be found in compounds with antibacterial activity. nih.govscispace.com However, in these studies, the reported biological activity was anti-inflammatory, and any potential antibacterial effects of the hybrid molecules were not evaluated. Therefore, the contribution of the this compound core to antibacterial activity remains an underexplored area of research.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Lipoprotein)

The inhibition of essential bacterial enzymes is a cornerstone of antibacterial drug discovery. DNA gyrase, a type II topoisomerase, is a particularly attractive target as it is vital for bacterial survival and is absent in higher eukaryotes. nih.gov This enzyme introduces negative supercoils into DNA, a process necessary for DNA replication. nih.gov The enzyme consists of two subunits, GyrA and GyrB, with the GyrB subunit possessing ATPase activity. mdpi.com

Derivatives containing methoxy and morpholine functionalities have been explored for their potential to inhibit these crucial bacterial targets. For instance, molecular docking studies have revealed that 2-Methoxy-4-vinylphenol (B128420), a compound found in red cabbage extract, exhibits a high degree of interaction with DNA gyrase. nih.govnih.gov Similarly, the compound benzofuran, also identified in the same extract, showed significant interaction with lipoprotein (LpxC), another essential bacterial enzyme. nih.govnih.gov

While not direct derivatives of this compound, these findings highlight the potential of the methoxy functional group in targeting bacterial enzymes. The inhibition of DNA gyrase can occur through different mechanisms. Some compounds act as catalytic inhibitors by competing with ATP for the binding site on the GyrB subunit, while others act as "poisons" by stabilizing the enzyme-DNA cleavage complex. nih.govmdpi.com For example, new 1,6-dihydropyrimidine derivatives have been synthesized and shown to inhibit DNA gyrase, suggesting the pyrimidine core is a viable scaffold for developing such inhibitors. researchgate.net

| Compound/Derivative Class | Target Enzyme | Key Finding |

| 2-Methoxy-4-vinylphenol | DNA gyrase | High degree of interaction observed in molecular docking analysis. nih.govnih.gov |

| Benzofuran | Lipoprotein (LpxC) | High degree of interaction observed in molecular docking analysis. nih.govnih.gov |

| 1,6-dihydropyrimidine derivatives | DNA gyrase | Demonstrated enzyme inhibition, highlighting the potential of the pyrimidine scaffold. researchgate.net |

Antifungal Activity

Derivatives incorporating the morpholine ring, a key feature of this compound, have shown significant promise as antifungal agents. The known morpholine antifungals include fenpropimorph (B1672530), fenpropidin, and amorolfine. nih.gov Research into synthetic modifications of these structures has led to the development of novel compounds with potent activity against a range of human fungal pathogens.

One study focused on the synthesis of fifteen sila-analogues of the morpholine class of antifungals. nih.gov Twelve of these synthesized compounds exhibited potent antifungal activity against several pathogenic fungi, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov Notably, the sila-analogue designated as 24 , an analogue of fenpropimorph, demonstrated superior fungicidal potential compared to the established drugs fenpropidin, fenpropimorph, and amorolfine. nih.gov

The methoxy group has also been identified as an important contributor to antifungal activity. A study on methoxychalcones revealed that the position and number of methoxyl groups on the chalcone (B49325) framework influence the bioactivity. nih.gov For example, 3',4',5'-Trimethoxychalcone showed potent activity against Candida krusei with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL, which was eight times more potent than the reference drug fluconazole. nih.gov

Furthermore, derivatives of 1,2,4-Oxadiazole containing methoxy-substituted benzene (B151609) rings have been synthesized and tested against various plant pathogenic fungi. mdpi.com Compounds 4f and 4q from this series showed significant antifungal activities against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com

| Compound/Derivative | Fungal Species | Activity (MIC/EC50) |

| Sila-analogue 24 | Candida albicans, C. glabrata, C. tropicalis, Cryptococcus neoformans, A. niger | Superior fungicidal potential to fenpropimorph and amorolfine. nih.gov |

| 3',4',5'-Trimethoxychalcone | Candida krusei | MIC = 3.9 μg/mL. nih.gov |

| 1,2,4-Oxadiazole 4f | Rhizoctonia solani | EC50 = 12.68 μg/mL. mdpi.com |

| 1,2,4-Oxadiazole 4f | Fusarium graminearum | EC50 = 29.97 μg/mL. mdpi.com |

| 1,2,4-Oxadiazole 4f | Exserohilum turcicum | EC50 = 29.14 μg/mL. mdpi.com |

| 1,2,4-Oxadiazole 4f | Colletotrichum capsica | EC50 = 8.81 μg/mL. mdpi.com |

Exploration of Other Pharmacological Activities

Antioxidant Potential

Oxidative stress is implicated in the pathophysiology of numerous diseases, making the development of therapeutic antioxidants a significant area of research. researchgate.net Derivatives containing the 2-methoxyphenol moiety, a core component of the target compound, have been synthesized and evaluated for their antioxidant properties. researchgate.net In one study, six compounds with a 2-methoxyphenol core were assessed using DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (oxygen radical absorbance capacity) assays, leading to the identification of new phenolic acid-derived compounds with antioxidant activity. researchgate.net

Another study synthesized a Schiff base compound, 2-methoxy-4-((4-methoxyphenylimino) methyl)phenol, which demonstrated antioxidant activity with an EC50 value of 10.46 ppm in the DPPH assay. researchgate.net The mechanism involves the donation of a hydrogen atom from the phenolic group to the radical, which is then stabilized by the long conjugated structure of the Schiff base. researchgate.net

Furthermore, chitosan, a natural polysaccharide, was derivatized with 2-methoxy-4-vinylphenol (MVP), a compound known for its antioxidant properties. mdpi.com The resulting CS-MVP derivatives showed enhanced antioxidant character, demonstrating that incorporating the 2-methoxyphenol structure can impart beneficial antioxidant activity to other molecules. mdpi.com

| Derivative Class | Assay | Key Finding |

| 2-Methoxyphenol derivatives | DPPH, ABTS, ORAC | Identified as new compounds with antioxidant activity. researchgate.net |

| 2-methoxy-4-((4-methoxyphenylimino) methyl)phenol | DPPH | Exhibited antioxidant activity with an EC50 value of 10.46 ppm. researchgate.net |

| Chitosan-2-methoxy-4-vinylphenol (CS-MVP) | - | Showed enhanced antioxidant character compared to unmodified chitosan. mdpi.com |

Enzyme Inhibition Beyond Inflammation and Proliferation (e.g., MARK4, Acetylcholinesterase, Carbonic Anhydrase)

The inhibitory activity of related heterocyclic structures has been investigated against several enzymes of pharmacological importance, including carbonic anhydrases (CAs). CAs are involved in various physiological processes, and certain isoforms, like hCA IX and XII, are associated with tumors, making them targets for cancer therapy. nih.gov

A series of derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, which contains a methoxy group in some analogues (e.g., 7-Methoxy-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide), were investigated as inhibitors of four human CA isoforms. nih.gov These compounds generally acted as nanomolar inhibitors of the target tumor-associated isoforms hCA IX and XII, while showing weak or no inhibition of the off-target cytosolic isoforms hCA I and II. nih.gov

In another study, a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and tested against the same four CA isoforms. nih.gov The results showed that hCA IX was the most inhibited isoform, with inhibition constants (KIs) ranging from 243.6 to 2785.6 nM, whereas hCA IV was not inhibited. nih.gov Most of these derivatives were weak inhibitors of hCA I and II. nih.gov These studies demonstrate the potential for developing selective enzyme inhibitors based on heterocyclic scaffolds containing functional groups present in this compound.

| Derivative Class | Target Enzyme | Inhibition Data (KI) | Selectivity Profile |

| 4-Methyl-1,2,3-benzoxathiazine 2,2-dioxides | hCA IX, hCA XII | Nanomolar range | Selective for hCA IX/XII over hCA I/II. nih.gov |

| 7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | 243.6 - 2785.6 nM | Most inhibited isoform; weak against hCA I/II; no inhibition of hCA IV. nih.gov |

Antihypertensive Properties

Derivatives containing morpholine and pyrimidine rings have been synthesized and evaluated for their potential as antihypertensive agents.

A study on a novel morpholine derivative, 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol (TBTIF), demonstrated significant antihypertensive effects in spontaneously hypertensive rats. nih.gov TBTIF was found to diminish blood pressure and reduce vasoconstriction induced by angiotensin I and angiotensin II. nih.gov Its mechanism involves both nitric oxide-dependent and independent pathways, and notably, it was shown to decrease the mRNA expression of angiotensin-converting enzyme (ACE) while increasing the mRNA of ACE2, suggesting a more favorable mechanism compared to the conventional ACE inhibitor captopril. nih.gov

Additionally, new tetrahydropyrimidine-2-thione and related condensed pyrimidine derivatives have been synthesized and tested for antihypertensive activity. nih.gov Among the synthesized compounds, compounds 1 and 2b were found to be more potent than the reference drug nifedipine, while compounds 3b and 10a were equipotent to it. nih.gov This highlights the potential of the pyrimidine scaffold in the design of new antihypertensive drugs.

| Compound/Derivative | Model | Key Mechanism/Finding |

| 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol (TBTIF) | Spontaneously Hypertensive Rats | Diminished blood pressure; decreased ACE mRNA and increased ACE2 mRNA. nih.gov |

| Tetrahydropyrimidine-2-thione derivative 1 | Not specified | More potent than nifedipine. nih.gov |

| Tetrahydropyrimidine-2-thione derivative 2b | Not specified | More potent than nifedipine. nih.gov |

| Tetrahydropyrimidine-2-thione derivative 3b | Not specified | Equipotent to nifedipine. nih.gov |

| Thiazolo[3,2-a]pyrimidine derivative 10a | Not specified | Equipotent to nifedipine. nih.gov |

Antiviral Applications